N,N'-bis(2-ethylphenyl)propanediamide
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Overview
Description
N,N’-bis(2-ethylphenyl)propanediamide is an organic compound with the molecular formula C18H22N2O2 It is a derivative of propanediamide, where the hydrogen atoms on the nitrogen atoms are replaced by 2-ethylphenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-bis(2-ethylphenyl)propanediamide typically involves the reaction of 2-ethylphenylamine with propanedioyl dichloride under controlled conditions. The reaction is carried out in an inert atmosphere, often using a solvent such as dichloromethane or tetrahydrofuran. The reaction mixture is stirred at a low temperature to ensure the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of N,N’-bis(2-ethylphenyl)propanediamide may involve a continuous flow process to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale production.
Chemical Reactions Analysis
Types of Reactions
N,N’-bis(2-ethylphenyl)propanediamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding amides or carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like nitric acid (HNO3) for nitration or bromine (Br2) for bromination are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce amines.
Scientific Research Applications
N,N’-bis(2-ethylphenyl)propanediamide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of N,N’-bis(2-ethylphenyl)propanediamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biological effects. The exact pathways and molecular interactions depend on the specific context and application.
Comparison with Similar Compounds
Similar Compounds
- N,N’-bis(pyridin-2-ylmethyl)propanediamide
- N,N’-bis(2-phenylethyl)propanediamide
- N,N’-bis(2,6-dimethylphenyl)ethanediamide
Uniqueness
N,N’-bis(2-ethylphenyl)propanediamide is unique due to the presence of 2-ethylphenyl groups, which impart specific chemical properties and reactivity. This distinguishes it from other similar compounds and makes it suitable for particular applications in research and industry.
Properties
CAS No. |
1677-31-2 |
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Molecular Formula |
C19H22N2O2 |
Molecular Weight |
310.4 g/mol |
IUPAC Name |
N,N'-bis(2-ethylphenyl)propanediamide |
InChI |
InChI=1S/C19H22N2O2/c1-3-14-9-5-7-11-16(14)20-18(22)13-19(23)21-17-12-8-6-10-15(17)4-2/h5-12H,3-4,13H2,1-2H3,(H,20,22)(H,21,23) |
InChI Key |
HJMHUGOCWUHRRI-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=CC=C1NC(=O)CC(=O)NC2=CC=CC=C2CC |
solubility |
>46.6 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
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